![molecular formula C116H185N31O27S B056262 Magainin B CAS No. 117665-48-2](/img/structure/B56262.png)
Magainin B
描述
L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular peptide is composed of multiple amino acids, each contributing to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired sequence. This method is efficient for producing large quantities of peptides with high purity.
化学反应分析
Types of Reactions
L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents under mild conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
Antimicrobial Activity
Broad-Spectrum Antibacterial Properties
Magainin B is renowned for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that it disrupts bacterial cell membranes by forming pores, leading to cell lysis. This mechanism has been extensively studied, revealing that magainin can form larger pores compared to other peptides like alamethicin, suggesting a unique mode of action that may enhance its efficacy against resistant strains of bacteria .
Case Study: Pexiganan
Pexiganan, a synthetic derivative of this compound, has been evaluated in clinical trials for treating infected diabetic foot ulcers. Results indicated significant antibacterial activity against various pathogens, showcasing its potential as a topical antimicrobial agent . The clinical relevance of magainin derivatives is underscored by their ability to remain effective in environments rich in microbes.
Drug Delivery Enhancement
Transdermal Delivery Applications
This compound has shown promise as a transdermal drug delivery enhancer. Studies indicate that it can disrupt the lipid structure of the stratum corneum, thereby increasing skin permeability. For instance, one study demonstrated that a magainin formulation increased skin permeability to fluorescein by 47-fold . This property is particularly beneficial for delivering larger therapeutic molecules that typically struggle to penetrate skin barriers.
Mechanistic Insights
The mechanism behind this enhanced permeability involves magainin's ability to insert into lipid bilayers and disrupt their integrity. Fourier-transform infrared spectroscopy and X-ray diffraction analyses have confirmed structural changes in skin lipids upon exposure to magainin formulations . This disruption facilitates the transport of drugs through multiple bilayers, which is crucial for effective transdermal delivery.
Potential Therapeutic Applications
Cancer Treatment
Emerging research suggests that this compound may have applications in cancer therapy. Its ability to selectively target and disrupt cancer cell membranes opens avenues for developing novel anticancer agents. Studies have indicated that magainin analogs can induce apoptosis in tumor cells while sparing normal cells .
Contraceptive Use
This compound also exhibits sperm immobilizing activity, indicating its potential as a contraceptive agent. Research has shown that it can effectively immobilize sperm in various mammalian species . This property could be harnessed for developing new contraceptive methods.
Summary Table of Applications
作用机制
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific sequence and structure of the peptide.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
L-Serinamide, glycyl-L-leucyl-L-tyrosyl-L-alanyl-L-alanyl-L-lysyl-L-leucyl-: Another peptide with similar structural features.
生物活性
Magainin B is a cationic antimicrobial peptide originally derived from the skin of the African clawed frog, Xenopus laevis. This peptide has garnered significant attention in biomedical research due to its potent antimicrobial properties and unique mechanisms of action. This article explores the biological activity of this compound, including its interactions with microbial membranes, its mechanisms of action, and recent findings from various studies.
This compound is characterized by its amphipathic structure, which allows it to interact effectively with lipid membranes. The peptide's hydrophobic and hydrophilic regions facilitate its insertion into microbial membranes, leading to membrane disruption.
- Membrane Interaction : this compound interacts with lipid bilayers through a mechanism described by the "carpet model," where the peptide aligns parallel to the membrane surface at lower concentrations, ultimately leading to membrane lysis at higher concentrations .
- Pore Formation : Research indicates that this compound can induce pore formation in membranes. Studies utilizing neutron scattering have demonstrated that pores formed by Magainin are larger than those created by other peptides like alamethicin, suggesting a unique toroidal model where the lipid bilayer bends back on itself .
- Synergistic Effects : When combined with other antimicrobial peptides such as PGLa, this compound exhibits synergistic effects, enhancing its antimicrobial efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .
Antimicrobial Activity
The antimicrobial activity of this compound has been extensively studied, revealing its effectiveness against a broad spectrum of pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported to be around 2.31 mM against E. coli, indicating its potent activity .
- Comparison with Other Peptides : In comparative studies, this compound has shown superior activity when used in conjunction with other peptides like PGLa, demonstrating a reduced MIC in mixed formulations (0.98 mM) compared to individual peptides .
Table 1: Antimicrobial Activity of this compound Compared to Other Peptides
Peptide | MIC (mM) 50 | Slope (m) | G max |
---|---|---|---|
Magainin 2 | 2.31 ± 0.52 | 1.11 ± 0.10 | 1.15 ± 0.07 |
PGLa | 2.32 ± 0.04 | 1.98 ± 0.09 | 1.05 ± 0.06 |
Mix (1:1) | 0.98 ± 0.05 | 11.8 ± 5.3 | 1.06 ± 0.12 |
Case Studies and Research Findings
Recent studies have provided deeper insights into the biological activity of this compound:
- Biophysical Characterization : Advanced techniques such as solid-state NMR spectroscopy have been employed to study the interaction dynamics between this compound and lipid membranes, revealing significant changes in membrane curvature and lipid order parameters upon peptide binding .
- Structural Plasticity : The ability of membranes to adapt structurally in response to peptide interactions has been highlighted in research using phase diagrams that account for variations in peptide concentration and membrane composition .
- Clinical Potential : Given its potent antimicrobial properties, there is ongoing research into the clinical applications of this compound and its derivatives in treating infections caused by antibiotic-resistant bacteria .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H185N31O27S/c1-15-65(7)94(145-90(150)58-121)114(172)125-60-91(151)132-76(40-26-30-47-117)103(161)141-84(54-73-36-22-18-23-37-73)111(169)139-82(52-63(3)4)110(168)142-86(56-75-59-124-62-126-75)109(167)129-67(9)97(155)127-68(10)98(156)134-78(42-28-32-49-119)104(162)136-79(43-29-33-50-120)105(163)140-83(53-72-34-20-17-21-35-72)108(166)130-69(11)99(157)133-77(41-27-31-48-118)102(160)128-70(12)101(159)138-85(55-74-38-24-19-25-39-74)113(171)146-93(64(5)6)115(173)131-71(13)100(158)135-80(44-45-92(152)153)107(165)147-95(66(8)16-2)116(174)137-81(46-51-175-14)106(164)143-87(57-89(122)149)112(170)144-88(61-148)96(123)154/h17-25,34-39,59,62-71,76-88,93-95,148H,15-16,26-33,40-58,60-61,117-121H2,1-14H3,(H2,122,149)(H2,123,154)(H,124,126)(H,125,172)(H,127,155)(H,128,160)(H,129,167)(H,130,166)(H,131,173)(H,132,151)(H,133,157)(H,134,156)(H,135,158)(H,136,162)(H,137,174)(H,138,159)(H,139,169)(H,140,163)(H,141,161)(H,142,168)(H,143,164)(H,144,170)(H,145,150)(H,146,171)(H,147,165)(H,152,153)/t65?,66?,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNMJWFWBZQVFT-FIHNEYJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H185N31O27S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2478.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117665-48-2 | |
Record name | Magainin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117665482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the relationship between the structure of Magainin analogs and their activity against protozoa?
A1: The research by Zasloff et al. [] found a direct correlation between the alpha-helix content of Magainin analogs and their effectiveness against Blastocystis hominis, Entamoeba histolytica, and Trypanosoma cruzi. Magainin B, possessing a higher alpha-helix content, exhibited greater antiprotozoan activity compared to analogs with lower alpha-helix content like Magainin G and H. This suggests that the alpha-helical structure plays a crucial role in the mechanism of action against these parasites. Further research is needed to elucidate the specific interactions between this compound and protozoan cell membranes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。